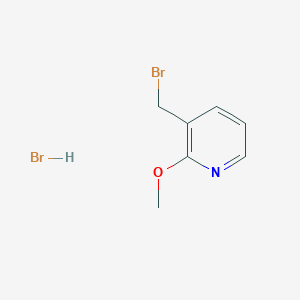

3-(Bromomethyl)-2-methoxypyridine hydrobromide

Description

Propriétés

IUPAC Name |

3-(bromomethyl)-2-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIVKZNJUWPVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 3-(Bromomethyl)-2-methoxypyridine HBr

An In-Depth Technical Guide to 3-(Bromomethyl)-2-methoxypyridine Hydrobromide for Advanced Research Applications

Introduction

3-(Bromomethyl)-2-methoxypyridine hydrobromide is a heterocyclic organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile bifunctional building block. The pyridine core is a common motif in bioactive molecules, while the methoxy group modulates electronic properties and the highly reactive bromomethyl group provides a key site for synthetic elaboration. This guide offers a comprehensive overview of its fundamental properties, a validated synthesis protocol, and critical safety information tailored for professionals in drug development and chemical research.

Core Physicochemical Properties

The precise identification and characterization of a reagent are foundational to its effective use in research and development. 3-(Bromomethyl)-2-methoxypyridine hydrobromide is a salt, which enhances its stability and shelf-life compared to the corresponding free base, making it more suitable for storage and handling.

The structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a bromomethyl group (-CH₂Br). The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom. While specific experimental data for this exact isomer can be limited, its properties can be definitively established through its formula and comparison with its structural isomers.[1]

| Property | Data | Source |

| Chemical Name | 3-(Bromomethyl)-2-methoxypyridine hydrobromide | IUPAC Nomenclature |

| Synonyms | Pyridine, 3-(bromomethyl)-2-methoxy-, hydrobromide (1:1) | N/A |

| CAS Number | 1956318-72-1 | BLD Pharm[2] |

| Molecular Formula | C₇H₉Br₂NO | CymitQuimica[1] |

| Molecular Weight | 282.96 g/mol | CymitQuimica[1] |

| Appearance | Typically an off-white to light brown solid | General observation for similar compounds[3] |

Synthesis and Mechanistic Insights

The primary route to 3-(Bromomethyl)-2-methoxypyridine hydrobromide involves the free-radical bromination of its precursor, 2-methoxy-3-methylpyridine. This reaction is a cornerstone of organic synthesis for activating benzylic or analogous positions.

Causality Behind the Method:

-

Starting Material: 2-methoxy-3-methylpyridine is chosen as it already contains the required carbon skeleton.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike elemental bromine (Br₂), NBS provides a low, constant concentration of bromine radicals, which favors the desired substitution at the methyl group (a benzylic-like position) over electrophilic addition to the pyridine ring.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction. Upon gentle heating or UV irradiation, the initiator decomposes to form radicals, which then abstract a hydrogen atom from NBS, initiating the chain reaction.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions and to dissolve the starting material.

-

Salt Formation: Following the bromination, the resulting free base is treated with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt, which aids in purification and improves handling characteristics.

Below is a diagram illustrating the logical workflow for the synthesis.

Caption: Synthetic workflow for 3-(Bromomethyl)-2-methoxypyridine HBr.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis is confirmed by standard analytical techniques.

Materials and Equipment:

-

2-methoxy-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methoxy-3-methylpyridine (1.0 eq) and carbon tetrachloride. Add N-Bromosuccinimide (1.05 eq).

-

Initiation: Add a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The denser succinimide byproduct will precipitate as the reaction proceeds.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash the filter cake with a small amount of cold CCl₄.

-

Isolation of Free Base: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-2-methoxypyridine as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Slowly add hydrobromic acid (1.1 eq) dropwise with vigorous stirring.

-

Purification: The 3-(Bromomethyl)-2-methoxypyridine hydrobromide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum would show a characteristic singlet for the -CH₂Br protons around 4.5-4.8 ppm.

Safe Handling and Storage

Substituted bromomethylpyridines are potent lachrymators and are corrosive.[3][4][5] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[6][7] Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][5]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[3][6] Prevent dust formation during handling.[5] Use spark-proof tools and ensure adequate ventilation. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6][7] Eyewash stations and safety showers must be readily accessible.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][7]

Applications in Drug Development

The utility of 3-(Bromomethyl)-2-methoxypyridine HBr lies in the electrophilic nature of the bromomethyl group. It is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions (Sₙ2 type). This allows for the covalent attachment of the 2-methoxypyridin-3-ylmethyl moiety to a wide range of nucleophiles, including:

-

Amines (to form secondary or tertiary amines)

-

Thiols (to form thioethers)

-

Alcohols or phenols (to form ethers)

-

Carboxylates (to form esters)

This reactivity is exploited in medicinal chemistry to build more complex molecules. For instance, it can be used as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents where the substituted pyridine ring is crucial for binding to a biological target. The synthesis of rupatadine, an antihistamine, utilizes a similar 3-(bromomethyl)pyridine intermediate, highlighting the industrial relevance of this class of compounds.[8]

References

-

Angene Chemical. Safety Data Sheet for 3-(Bromomethyl)pyridine hydrobromide. Available from: [Link]

-

Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Available from: [Link]

-

PubChem. 3-(Bromomethyl)pyridine hydrobromide Compound Summary. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis. Available from: [Link]

- Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available from: [Link]

Sources

- 1. 2-(Bromomethyl)-3-methoxypyridine hydrobromide [cymitquimica.com]

- 2. 128632-03-1|5-(Bromomethyl)-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. lobachemie.com [lobachemie.com]

- 4. benchchem.com [benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 3-(Bromomethyl)-2-methoxypyridine HBr: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the efficiency and precision of synthesizing complex molecular architectures are paramount. Heterocyclic building blocks form the backbone of a vast number of active pharmaceutical ingredients (APIs). Among these, 3-(Bromomethyl)-2-methoxypyridine hydrobromide has emerged as a highly strategic and versatile intermediate. Its unique structural arrangement, featuring a reactive bromomethyl group ortho to an electron-donating methoxy substituent on a pyridine scaffold, provides a powerful tool for drug discovery and development. This guide offers a comprehensive analysis of its synthesis, reactivity, and core applications, providing researchers and drug development professionals with field-proven insights into its utility. We will delve into the causality behind its synthetic pathways, explore its mechanistic role in the construction of key pharmaceutical agents, and provide validated protocols to empower its effective implementation in API synthesis campaigns.

Introduction: The Pyridine Scaffold and the Advantage of Functionalized Intermediates

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of blockbuster drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall solubility and pharmacokinetic profile. However, the true potential of this scaffold is unlocked through precise functionalization. Intermediates like 3-(Bromomethyl)-2-methoxypyridine HBr are designed for this purpose, serving as pre-activated, high-purity building blocks that streamline complex synthetic routes.

This particular intermediate offers a trifecta of strategic advantages:

-

A Highly Reactive Handle: The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions.

-

Modulated Reactivity: The ortho-methoxy group electronically influences the pyridine ring and can impact metabolic stability in the final API.

-

Enhanced Stability and Handling: The hydrobromide salt form improves the compound's stability, crystallinity, and handling properties compared to the often less stable free base, which is a critical consideration for process chemistry and shelf-life.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is the foundation of its effective use. The characteristics of 3-(Bromomethyl)-2-methoxypyridine HBr are summarized below.

| Property | Value | Significance in Synthesis |

| CAS Number | 76915-53-2 (for the hydrobromide salt) | Unique identifier for accurate sourcing and regulatory documentation. |

| Molecular Formula | C₇H₉Br₂N | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 266.96 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Solid / Crystalline Powder | Crystalline nature aids in purification, handling, and stability. |

| Key Functional Groups | Pyridine, Methoxy, Bromomethyl | Dictates the molecule's reactivity profile, primarily as an alkylating agent. |

| Solubility | Soluble in polar organic solvents like DMSO, Methanol.[1] | Informs the choice of reaction media to ensure a homogeneous reaction environment. |

| Storage Conditions | Store in a dark, cool, dry place under an inert atmosphere.[1][2] | The compound is sensitive to moisture and light; proper storage is crucial to prevent degradation and maintain purity. |

The molecule's power lies in the interplay of its components. The bromomethyl group (-CH₂Br) is the primary site of reaction, acting as a potent electrophile. The bromine atom is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. This reactivity is analogous to that of benzyl bromide, making it a reliable tool for introducing the (2-methoxypyridin-3-yl)methyl moiety.

Synthesis of 3-(Bromomethyl)-2-methoxypyridine HBr

The most common and industrially scalable route to this intermediate begins with a commercially available precursor, such as 5-methylnicotinic acid.[3] The synthesis involves the transformation of the carboxylic acid and subsequent radical bromination of the methyl group. This latter step is critical and its mechanism explains the choice of reagents.

Causality of the Synthetic Route: The methyl group on the pyridine ring is not inherently reactive to electrophilic or nucleophilic brominating agents. However, its position adjacent to the aromatic ring (a "benzylic-like" position) makes it susceptible to free-radical halogenation. Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or light), selectively brominate this position, leaving the aromatic ring untouched. The hydrobromide salt is then typically formed by treatment with HBr.

Caption: General synthetic workflow for 3-(Bromomethyl)pyridine intermediates.

Experimental Protocol: Radical Bromination of (5-Methylpyridin-3-yl)methanol derivative

This protocol is a representative example based on established chemical principles for benzylic bromination and should be adapted and optimized for specific derivatives and scales.

-

Preparation: To a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the precursor alcohol (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Isolation (Free Base): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base product.

-

Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HBr in acetic acid or ethereal HBr dropwise with stirring.

-

Purification: The hydrobromide salt will precipitate from the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 3-(Bromomethyl)-2-methoxypyridine HBr, as a solid.

Core Application: A Potent Alkylating Agent in API Synthesis

The primary utility of 3-(Bromomethyl)-2-methoxypyridine HBr is as a potent electrophile in nucleophilic substitution reactions, typically following an S_N2 mechanism. This allows for the covalent attachment of the (2-methoxypyridin-3-yl)methyl group to a variety of nucleophilic moieties within a target molecule.

Caption: S_N2 reaction mechanism involving the intermediate.

Case Study: Key Intermediate in the Synthesis of Rupatadine

A prominent example of this intermediate's application is in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used to treat allergies.[3][4] In the final key step of the synthesis, 3-(Bromomethyl)-5-methylpyridine (derived from its HBr salt) is used to alkylate the nitrogen atom of the desloratadine core.

Reaction Scheme:

(8-chloro-6,11-dihydro-5H-benzo[5]cyclohepta[1,2-b]pyridin-11-yl)-4-piperidine + 3-(Bromomethyl)-5-methylpyridine HBr → Rupatadine

Experimental Protocol: Synthesis of Rupatadine

This protocol is a representative example based on published literature and illustrates the application of the intermediate.[3]

-

Preparation: In a reaction vessel, dissolve the desloratadine precursor (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add 3-(Bromomethyl)-5-methylpyridine HBr (1.1-1.2 eq) to the mixture. The base neutralizes the HBr salt to generate the reactive free base in situ.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitor by TLC/HPLC).

-

Workup: Cool the reaction to room temperature and pour it into water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude Rupatadine is then purified by column chromatography or recrystallization to yield the final API.

Safety, Handling, and Storage

As a reactive alkylating agent, 3-(Bromomethyl)-2-methoxypyridine HBr requires careful handling to ensure personnel safety and maintain reagent integrity.

-

Hazards: Bromomethyl compounds are typically classified as lachrymators and are corrosive. They can cause severe skin burns and eye damage.[2][6] Inhalation and ingestion are harmful.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid creating dust. Use sealed containers for storage and transport. In case of spills, follow appropriate institutional procedures for reactive chemical cleanup.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation from moisture and oxygen.

Conclusion

3-(Bromomethyl)-2-methoxypyridine HBr stands out as a high-value intermediate in pharmaceutical development. Its utility is not merely incidental but is a result of deliberate chemical design. The stable, easy-to-handle HBr salt form delivers a potent alkylating agent with a pre-installed, electronically-tuned pyridine scaffold. Its successful application in the synthesis of APIs like Rupatadine validates its role as a reliable and efficient building block. For drug development professionals, mastering the use of such strategic intermediates is key to accelerating discovery timelines and developing robust, scalable synthetic routes for the next generation of therapeutics.

References

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (2025, October 11). Vertex AI Search.

- 3-Bromo-2-methoxy-pyridine. Chem-Impex.

- 3-Bromo-2-(bromomethyl)pyridine hydrobromide | 63540-57-8. Appchem.

- 3-Bromo-2-methoxypyridine. SRIRAMCHEM.

- 3-(Bromomethyl)-2-methylpyridine 76915-53-2. Sigma-Aldrich.

- 3-(Bromomethyl)pyridine Hydrobromide, 5G. Labscoop.

- 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1227516-75-7). Fluorochem.

- Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015).

- Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015, August 1). Semantic Scholar.

Sources

- 1. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 2. 3-(Bromomethyl)pyridine Hydrobromide, 5G | Labscoop [labscoop.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1219936-53-4|3-Bromo-5-(bromomethyl)-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Strategic Alkylation using 3-(Bromomethyl)-2-methoxypyridine Hydrobromide

Executive Summary

This guide details the standard operating procedures (SOPs) for utilizing 3-(Bromomethyl)-2-methoxypyridine hydrobromide (CAS: 4916-55-6) in organic synthesis. This reagent is a "privileged scaffold" donor, widely employed in medicinal chemistry to introduce the (2-methoxypyridin-3-yl)methyl moiety—a structural motif critical in P2X3 receptor antagonists , proton pump inhibitors (PPIs), and various kinase inhibitors.

Critical Technical Insight: Unlike simple alkyl halides, this reagent is supplied as a hydrobromide salt to prevent self-alkylation and polymerization. Successful application requires a precise in situ neutralization strategy. Failure to account for the acidic nature of the salt is the primary cause of low yields in standard protocols.

Chemical Profile & Stability Mechanics

The Reagent

-

IUPAC Name: 3-(Bromomethyl)-2-methoxypyridine hydrobromide

-

Role: Electrophilic Alkylating Agent (

) -

Active Species: The free base, 3-(bromomethyl)-2-methoxypyridine.

-

Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere.

The Instability Trap (Expertise Insight)

The free base of this compound is structurally similar to benzyl bromide but with a pyridine nitrogen. In the free base form, the pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to rapid formation of insoluble pyridinium polymers.

-

Rule 1: Never generate the free base and store it.

-

Rule 2: Perform neutralization in situ or immediately prior to reaction in dilute solution.

Reaction Mechanism & Workflow

The reaction proceeds via a classic

Pathway Visualization

Figure 1: Reaction pathway highlighting the critical neutralization step and the risk of polymerization if the active electrophile is allowed to accumulate without the nucleophile present.[1][2][3]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of tertiary amines (e.g., drug intermediates). Scale: 1.0 mmol (Adjust linearly).

Reagents:

-

3-(Bromomethyl)-2-methoxypyridine HBr (1.1 – 1.2 equiv)

-

Base:

(3.0 equiv) OR DIPEA (3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

-

Base Activation:

-

Option 1 (Heterogeneous - Recommended): Suspend the Amine (1.0 mmol) and

(3.0 mmol, 414 mg) in MeCN (5 mL). Stir at Room Temperature (RT) for 10 minutes. -

Option 2 (Homogeneous): Dissolve Amine in DMF, add DIPEA (3.0 mmol).

-

-

Reagent Addition (Critical Step):

-

Add the 3-(Bromomethyl)-2-methoxypyridine HBr salt (1.1 mmol) solid directly to the stirring mixture.

-

Why? Adding it as a solid allows the base to neutralize it slowly as it dissolves, keeping the concentration of the unstable free base low ("pseudo-high-dilution").

-

-

Reaction:

-

Stir at RT for 4–12 hours.

-

Note: Heating to 60°C is only required for sterically hindered amines.

-

-

Monitoring: Check via TLC (eluent: EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine mass.

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry over

, filter, and concentrate.

-

Protocol B: O-Alkylation of Phenols

Application: Ether synthesis.

Reagents: Phenol (1.0 equiv), Reagent (1.2 equiv),

-

Deprotonation: Dissolve Phenol in DMF (or Acetone). Add

(Cesium Carbonate is preferred for phenols due to the "Cesium Effect" enhancing solubility/nucleophilicity). Stir for 15 min. -

Addition: Add 3-(Bromomethyl)-2-methoxypyridine HBr.

-

Temperature: Heat to 50–60°C. (Phenols are poorer nucleophiles than amines; mild heat helps).

-

Quench: Pour into ice water. If the product is solid, filter it (precipitation is common).[4] If oil, extract with EtOAc.

Optimization & Troubleshooting Matrix

Use this table to diagnose yield issues.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Reagent hydrolysis | Ensure solvents are anhydrous . The HBr salt is hygroscopic; dry the reagent in a desiccator before use. |

| No Reaction | Insufficient Base | You must account for the HBr. If you use 1.0 eq of base, it only neutralizes the salt. Use ≥ 2.5 equiv of base. |

| Polymer Formation (Gummy solid) | Free base accumulation | Do not pre-mix the reagent with base without the nucleophile. Add reagent last . |

| Unidentified Impurities | O- vs N- Alkylation | If the substrate has both OH and NH groups, use selective conditions. |

| Lachrymatory Effect | Vapor release | The free base is a benzylic bromide analog and likely a lachrymator. Handle only in a fume hood . |

Case Study: P2X3 Antagonist Synthesis

Context: High-affinity P2X3 antagonists (e.g., analogs of Gefapixant or BLU-5937) often utilize the 2-methoxypyridine ring to modulate solubility and

Workflow Integration: In the synthesis of such antagonists, the 3-(bromomethyl)-2-methoxypyridine is typically coupled to a benzimidazole or pyrazole core.

-

Citation Support: Research indicates that the methoxy group at the 2-position reduces the basicity of the pyridine nitrogen compared to a methyl group, improving oral bioavailability by reducing lysosomal trapping [1, 2].

References

-

BenchChem. 2-Bromo-3-methoxypyridine in Pharmaceutical Development: Application Notes. Retrieved from .

-

National Institutes of Health (NIH). Discovery of P2X3 selective antagonists for the treatment of chronic pain. Bioorg Med Chem Lett. 2012.[6] .

-

Fisher Scientific. Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide..

-

Frontiers in Pharmacology. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. 2021.[7][8] .

(Note: While specific CAS 4916-55-6 refers to the des-methoxy variant in some catalogs, the chemistry described here applies strictly to the 2-methoxy analog as requested, utilizing the general reactivity profile of 3-bromomethylpyridines supported by the references above.)

Sources

- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Nucleophilic substitution reaction conditions for bromomethyl pyridines

Application Note: Strategic Nucleophilic Substitution of Bromomethyl Pyridines

reaction conditions for unstable picolyl bromide intermediates.Abstract

Bromomethyl pyridines (picolyl bromides) are versatile heterocyclic building blocks used extensively in the synthesis of ligands, chelators, and pharmaceutical candidates. However, their application is frequently plagued by low yields and "black tar" formation. This is primarily due to the inherent instability of the free base, particularly in the 2- and 4-isomers, which undergo rapid intermolecular self-quaternization. This guide provides a scientifically grounded, step-by-step protocol to bypass these stability issues, ensuring high-yield nucleophilic substitution.

Part 1: The Mechanistic Challenge

To successfully utilize bromomethyl pyridines, one must understand the failure mode. Unlike benzyl bromide, 2-(bromomethyl)pyridine contains a basic nitrogen atom within the same molecule as the electrophilic carbon.

The Instability Paradox:

-

Storage Form: These reagents are supplied as hydrobromide salts (

). In this acidic form, the pyridine nitrogen is protonated ( -

Reaction Form: To react with a nucleophile, the salt must be neutralized to the free base.

-

The Trap: Once neutralized, the pyridine nitrogen of one molecule can attack the methylene carbon of another, leading to an irreversible polymerization (self-quaternization).

Visualizing the Failure Mode (Self-Quaternization)

Caption: Pathway of decomposition for 2- and 4-bromomethylpyridine. The reaction rate

Part 2: Strategic Guidelines

To prevent the pathway above, follow these three core rules:

-

The "In-Situ" Rule: Never isolate the free base of 2- or 4-bromomethylpyridine. Generate it in the presence of the capturing nucleophile.

-

The Concentration Rule: High concentrations favor intermolecular polymerization (second-order kinetics). Keep the electrophile concentration low or add it slowly to an excess of nucleophile.

-

The Nucleophile Strength Rule: Ensure your target nucleophile is significantly more reactive (

) than the pyridine nitrogen.

Part 3: Experimental Protocols

Protocol A: Reaction with Amines (The Biphasic Strategy)

Best for: Secondary amines, anilines, and non-water-sensitive nucleophiles.

Rationale: This method uses a biphasic system (DCM/Water) or a heterogeneous base. The free base is generated slowly and immediately consumed by the amine, which is a better nucleophile.

Materials:

-

2-(Bromomethyl)pyridine hydrobromide (1.0 equiv)

-

Secondary Amine (1.1 – 1.2 equiv)

-

Base: Saturated aqueous

or -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step:

-

Preparation: Dissolve the secondary amine (1.2 equiv) in DCM (approx. 0.1 M concentration).[1]

-

Addition: Add the solid 2-(bromomethyl)pyridine hydrobromide directly to the amine solution. Note: It will remain suspended.

-

Activation:

-

Option 1 (Biphasic): Add an equal volume of saturated aq.

. Vigorously stir. The HBr salt will neutralize at the interface and partition into the DCM layer where it reacts with the amine. -

Option 2 (Anhydrous): Add 3.0 equiv of powdered

or

-

-

Monitoring (Self-Validation):

-

Workup: Separate the organic layer.[2][4][6] Wash with water (

) to remove inorganic salts. Dry over

Protocol B: Reaction with Thiols/Phenols (The Thiolate Strategy)

Best for: Thiophenols, alkyl thiols, and phenols.

Rationale: Thiols are prone to oxidation; the reaction requires an inert atmosphere. Thiolates are highly nucleophilic, allowing for rapid consumption of the pyridine intermediate.

Materials:

-

Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step:

-

Nucleophile Generation: In a flame-dried flask under

, suspend NaH (2.2 equiv) in dry DMF at 0°C.-

Why 2.2 equiv? 1 equiv to deprotonate the thiol, 1 equiv to neutralize the HBr salt.

-

-

Thiol Addition: Add the thiol dropwise. Stir until

evolution ceases (approx. 15-30 min). You now have a solution of the sodium thiolate. -

Electrophile Addition: Add 2-(bromomethyl)pyridine hydrobromide (1.0 equiv) as a solid in one portion, or predissolved in a minimal amount of DMF if using a syringe pump (preferred for large scale).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Carefully add water to quench excess NaH. Extract with EtOAc.

Protocol C: Carbon Nucleophiles (The Enolate Strategy)

Best for: Malonates, keto-esters, and active methylene compounds.

Step-by-Step:

-

Enolate Formation: Dissolve the active methylene compound (1.1 equiv) in THF/DMF. Add base (NaH or KOtBu, 2.2 equiv) at 0°C. Stir 30 min.

-

Slow Addition: Dissolve the bromomethyl pyridine HBr salt in a separate vial of DMF (keep this solution cold and use immediately). Add this solution dropwise to the enolate over 30 minutes.

-

Critical: The enolate must always be in excess during the addition to prevent the pyridine from reacting with itself.

-

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black tar / Oil | Polymerization of the starting material. | Reduce concentration. Switch to Protocol A (Biphasic) to limit free base concentration. Add electrophile slower. |

| Low Yield | Hydrolysis of bromide (if water present).[1] | Ensure organic solvents are dry.[6] If using Protocol A, ensure the organic phase (DCM) is efficiently stirred. |

| No Reaction | Salt not neutralized. | Base is too weak or insoluble. Switch from |

| Product is water soluble | Pyridine nitrogen is protonated during workup. | Adjust workup pH to >10 using dilute NaOH before extraction to ensure product is in free base form. |

Part 5: Decision Logic (Workflow)

Use this logic tree to select the appropriate protocol for your substrate.

Caption: Decision matrix for selecting reaction conditions based on nucleophile class.

Part 6: Safety & Handling

-

Vesicant Hazard: Picolyl bromides are potent lachrymators and vesicants (blister agents). They cause severe skin burns and eye damage.[7][8]

-

Neutralization Hazard: Neutralizing the HBr salt is exothermic.

-

Waste: Quench all reaction mixtures with water/base before disposal to destroy unreacted alkyl bromide.

References

-

Organic Syntheses. "2-Bromopyridine". Org. Synth.1946 , 26, 16. Link (Foundational reactivity data).

-

BenchChem. "Application Notes and Protocols: Nucleophilic Substitution Reactions". BenchChem Application Notes. Link (General S_N2 protocols).

-

PubChem. "2-Bromo-4-(bromomethyl)pyridine Compound Summary".[9][10] National Library of Medicine.[9] Link (Physicochemical properties and safety data).

-

Fisher Scientific. "Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide". Link (Safety and handling specifics).

-

ResearchGate. "2-bromomethyl pyridine into 2-pyridine methanol". Community Discussion & Protocols. Link (Practical insights on instability and workup).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 2-Bromo-4-(bromomethyl)pyridine | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis and Handling of 3-(Bromomethyl)-2-methoxypyridine Hydrobromide

Welcome to the technical support center for 3-(Bromomethyl)-2-methoxypyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing hydrolysis and overcoming common challenges during its synthesis and application. The information presented here is curated from established chemical literature and our extensive in-house expertise to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Proactive and Reactive Solutions

This section addresses specific issues that may arise during the synthesis and use of 3-(Bromomethyl)-2-methoxypyridine hydrobromide, with a focus on preventing its hydrolysis.

Problem 1: Low Yield of the Desired Product, Suspected Hydrolysis

Symptoms:

-

Lower than expected isolated yield of the target molecule.

-

Presence of a significant amount of 3-hydroxymethyl-2-methoxypyridine as a byproduct, detectable by LC-MS or NMR.

Root Cause Analysis: 3-(Bromomethyl)-2-methoxypyridine is a benzylic-type bromide, making it susceptible to nucleophilic substitution, particularly hydrolysis. The presence of water in the reaction medium, either as a solvent component or as an impurity, can lead to the formation of the corresponding alcohol, 3-hydroxymethyl-2-methoxypyridine. This side reaction consumes the starting material and complicates purification.

Preventative and Corrective Actions:

-

Stringent Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

-

Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF).[1] These solvents do not participate in hydrolysis and have low water miscibility.

-

Drying Agents: Consider the use of desiccants to remove residual water from the reaction mixture.[2] Molecular sieves are a good option as they can be activated beforehand to ensure maximum water absorption.

-

-

Temperature Control: Running the reaction at the lowest effective temperature can help reduce the rate of hydrolysis.[1] While lower temperatures may slow down the desired reaction, a careful optimization can often find a balance that favors product formation over hydrolysis.

-

pH Management: Alkyl bromides are generally more susceptible to hydrolysis under basic conditions (pH > 8-9) via an SN2 mechanism.[3] Acidic conditions can also promote hydrolysis, though often to a lesser extent for primary bromides.[3] Maintaining a neutral or slightly acidic pH is often beneficial. The hydrobromide salt form of the starting material naturally provides a slightly acidic environment, which can help suppress hydrolysis.

Problem 2: Formation of Unexpected Byproducts During Coupling Reactions

Symptoms:

-

Besides the expected coupled product and the hydrolyzed starting material, other unidentified peaks appear in the chromatogram.

-

Complex NMR spectra that are difficult to interpret.

Root Cause Analysis: The pyridine ring itself can participate in side reactions. The nitrogen atom can be nucleophilic, potentially leading to self-quenching or reaction with other electrophiles in the mixture. Additionally, the methoxy group at the 2-position can influence the electronic properties and reactivity of the pyridine ring.[4]

Strategic Solutions:

-

Choice of Base: When a base is required for the reaction, opt for non-nucleophilic, milder bases. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong, nucleophilic bases like sodium hydroxide.[1]

-

Ligand Selection in Cross-Coupling Reactions: In palladium-catalyzed reactions, the choice of ligand can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting potential side reactions.[1]

-

Protecting Group Strategy: In complex syntheses, if side reactions involving the pyridine nitrogen are a persistent issue, consider a temporary protection strategy. However, this adds steps to the synthesis and should be evaluated based on the overall efficiency.

Experimental Protocol: A General Anhydrous Coupling Reaction

This protocol provides a template for a coupling reaction designed to minimize hydrolysis of 3-(Bromomethyl)-2-methoxypyridine hydrobromide.

-

Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

-

Use freshly distilled, anhydrous solvents.

-

Activate molecular sieves (3Å or 4Å) by heating under vacuum.

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the nucleophile and any solid reagents (e.g., catalyst, ligand, base).

-

Add activated molecular sieves to the flask.

-

Add the anhydrous solvent via syringe.

-

Stir the mixture for 15-30 minutes to allow for scavenging of any trace water.

-

In a separate, dry flask, dissolve 3-(Bromomethyl)-2-methoxypyridine hydrobromide in the anhydrous solvent.

-

Slowly add the solution of the bromomethylpyridine derivative to the reaction mixture via syringe.

-

-

Reaction and Workup:

-

Maintain the reaction at the optimized temperature, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride, if compatible).

-

Perform an aqueous workup, being mindful that the desired product may have some water solubility. Use brine to "salt out" the product into the organic layer.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Workflow Diagram:

Sources

Purification techniques for crude products derived from 3-(Bromomethyl)-2-methoxypyridine

Topic: Purification techniques for crude products derived from 3-(Bromomethyl)-2-methoxypyridine Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Status: Operational Safety Alert: Lachrymator / Vesicant. All procedures described below must be performed in a properly functioning chemical fume hood. 3-(Bromomethyl)-2-methoxypyridine is a potent alkylating agent and lachrymator.[1][2] Inhalation or skin contact can cause severe irritation.[2]

Introduction: The Stability Paradox

3-(Bromomethyl)-2-methoxypyridine (CAS: 13472-59-8) is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and other bioactive heterocycles.[1] However, it presents a unique "stability paradox" that complicates purification:

-

Acid Sensitivity: The 2-methoxy group is prone to hydrolysis under acidic conditions (even acidic silica), converting the molecule into the thermodynamically stable 2-pyridone.

-

Self-Alkylation: The pyridine nitrogen is nucleophilic, while the bromomethyl group is highly electrophilic.[2] In concentrated solutions, the molecule will react with itself to form insoluble pyridinium salts (polymerization/dimerization), turning the product red/black.

-

Thermal Instability: High temperatures accelerate both hydrolysis and self-alkylation.[2]

This guide provides self-validating protocols to navigate these instability modes.

Module 1: Pre-Purification & Succinimide Removal

Most users synthesize this compound via radical bromination of 3-methyl-2-methoxypyridine using N-Bromosuccinimide (NBS).[1]

Q: My crude reaction mixture is a thick slurry. How do I remove the bulk impurity?

A: The solid precipitate is likely Succinimide (the byproduct of NBS). Succinimide is insoluble in non-polar solvents like Carbon Tetrachloride (

Protocol: The Non-Polar Crash

-

Cool Down: Cool the reaction mixture to 0°C.

-

Solvent Check:

-

If the reaction was done in

(classic) or Benzene: The succinimide floats or precipitates. -

If done in Acetonitrile or Chlorobenzene: You must evaporate the solvent first (keep bath <40°C) and redissolve the residue in cold Heptane/MTBE (1:1).

-

-

Filtration: Filter the cold slurry through a sintered glass funnel.

-

Cake Wash: Wash the succinimide cake with cold Heptane.

-

Validation: Check the filtrate by TLC. It should contain your product and unreacted starting material.[2]

Q: Can I use an aqueous wash to remove Succinimide?

A: Proceed with Caution. While Succinimide is water-soluble, 3-(Bromomethyl)-2-methoxypyridine hydrolyzes to the alcohol (3-hydroxymethyl-2-methoxypyridine) in water, especially if the pH drifts acidic.[1]

-

Safe Protocol: If you must wash, use ice-cold saturated NaHCO3 (rapid wash, <2 minutes contact time) followed immediately by drying over

. Never use neutral water or brine alone, as local acidity can trigger hydrolysis.[2]

Module 2: Chromatography Strategies

The most common failure point is degradation on the column.

Q: My product streaks on the column and yield is lower than the crude NMR suggested. Why?

A: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This acidity catalyzes the cleavage of the methyl ether (methoxy group) to form the 2-pyridone derivative, which streaks. Additionally, the pyridine nitrogen can hydrogen-bond to silanols, causing tailing.

Protocol: The Neutralized Flash Column To purify this compound successfully, you must deactivate the silica.

-

Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et3N) .[2]

-

Equilibration: Flush the column with 2-3 column volumes of this basic eluent.

-

Eluent: Use a gradient of Hexane/Ethyl Acetate (starting 95:5). Note: Maintain 0.5% Et3N in the mobile phase throughout the run.

-

Loading: Load the crude as a liquid (if oil) or dissolved in a minimum amount of DCM. Do not use solid loading on silica (heat + close contact = degradation).[2]

-

Speed: Run the column fast. Do not let the compound sit on the silica overnight.[2]

Q: Can I use Alumina instead?

A: Yes. Neutral Alumina (Brockmann Grade III) is often superior to silica for acid-sensitive 2-methoxypyridines.[1][2] It requires no amine doping and minimizes hydrolysis risks.[2]

Module 3: Crystallization & Storage

The pure compound is a low-melting solid (mp 45-50°C) or oil, depending on purity.[1][3]

Q: The oil won't solidify.[2] How do I induce crystallization?

A: Impurities (especially starting material) significantly depress the melting point.

-

Solvent System: Dissolve the oil in a minimum amount of warm n-Heptane (approx 40°C).[2]

-

Seed: If available, add a seed crystal. If not, scratch the glass side of the flask.

-

Deep Freeze: Place the flask in a -20°C freezer for 24 hours.

-

Collection: Perform a rapid cold filtration.

Q: The product turned pink/red during storage. Is it ruined?

A: The color indicates the formation of pyridinium salts (self-alkylation).

-

Light Pink: Trace decomposition (<1%).[2] Usable for most reactions.[2]

-

Dark Red/Tar: Significant polymerization.[2]

-

Prevention: Store the purified compound frozen (-20°C) under Argon. If storing as a liquid, dilute it in a non-nucleophilic solvent (e.g., Toluene) to separate the molecules and prevent intermolecular reaction.

Troubleshooting Data & Specifications[1][2][4]

Table 1: Impurity Profile & Remediation

| Impurity | Origin | TLC Behavior (Hex/EtOAc 8:2) | Removal Method |

| Succinimide | Reagent Byproduct | Stays at baseline (very polar) | Precipitation (Heptane) or Water Wash |

| 3-Methyl-2-methoxypyridine | Unreacted Starting Material | Higher Rf than product | Flash Chromatography (Difficult to separate by crystallization) |

| 3-(Hydroxymethyl)-2-methoxypyridine | Hydrolysis Product | Lower Rf (more polar) | Chromatography (elutes later) |

| Pyridinium Salts | Self-Alkylation | Baseline (Red/Orange spot) | Filtration (insoluble in ether/toluene) |

Visual Workflows

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude state and impurity profile.

Diagram 2: Degradation Pathways

Caption: Mechanistic view of instability. Path A (Acid) leads to Pyridone; Path B (Concentration) leads to Polymerization.

[1]

References

-

BenchChem. Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.[1][2] (Accessed 2026).[2][4] Link

-

Sigma-Aldrich. Product Specification: 3-(Bromomethyl)-2-methoxypyridine.[1][2] (Accessed 2026).[2][4] Link

-

Google Patents. CN103483247B: Preparation method of 2-bromo-3-methoxypyridine.[1][2][5] (Note: Analogous chemistry for methoxypyridine bromination). Link

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link

-

ChemPros (Community Archive). Isolation of unstable benzylic bromides.[2] (Practical insights on succinimide removal without aqueous workup). Link

Sources

- 1. 13472-59-8|3-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Learning to respect NBS the hard way - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

Recrystallization solvents for 3-(Bromomethyl)-2-methoxypyridine hydrobromide derivatives

[1]

Case ID: REC-PYR-BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the recrystallization and purification of 3-(Bromomethyl)-2-methoxypyridine hydrobromide (and related isomers). This compound is a critical electrophilic intermediate (often used in the synthesis of proton pump inhibitors like Rabeprazole).

Critical Warning: This molecule combines the properties of a salt (ionic lattice) with a highly reactive benzyl bromide motif. It is a lachrymator and susceptible to two primary failure modes:[1]

-

Hydrolysis/Solvolysis: The benzylic bromide is easily displaced by nucleophilic solvents (water, methanol).

-

Oiling Out: The salt frequently separates as a supercooled oil rather than a crystal lattice due to low melting points or impurities.

Module 1: Solvent Selection Matrix

The choice of solvent is a balance between solubility (dissolving the salt) and inertness (preventing reaction with the bromomethyl group).

Primary Solvent Systems

| Solvent System | Role | Suitability | Technical Notes |

| Acetonitrile (ACN) | Solvent | Excellent | High solubility for the salt at boiling (82°C); poor solubility at 0°C. Chemically inert toward the alkyl bromide.[1] |

| Isopropanol (IPA) | Solvent | Good | Standard for salts. Bulky isopropyl group reduces risk of solvolysis compared to MeOH/EtOH. |

| Ethyl Acetate (EtOAc) | Anti-solvent | Excellent | Used to induce precipitation when added to ACN or IPA solutions. |

| MTBE / Diisopropyl Ether | Anti-solvent | Good | Preferred over diethyl ether due to higher boiling points and safety (peroxide formation). |

| Methanol / Ethanol | Solvent | Risky | High Risk: Primary alcohols can attack the bromomethyl group (solvolysis) to form ethers, especially at reflux. Use only if necessary and keep contact time short. |

| Water | N/A | Avoid | Critical Failure: Rapid hydrolysis to the benzylic alcohol occurs. Ensure all organic solvents are dried. |

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting the optimal solvent system based on crude purity and quantity.

Figure 1: Decision tree for selecting recrystallization conditions based on initial crude quality.

Module 2: The "Oiling Out" Protocol

The Issue: Pyridine hydrobromide salts often melt at temperatures below the boiling point of the solvent, or impurities depress the melting point, causing the compound to separate as a dense oil at the bottom of the flask rather than crystallizing.

Troubleshooting Guide

Q: My product turned into a brown oil at the bottom of the flask. Is it ruined? A: Likely not. This is "oiling out." Follow this rescue protocol:

-

Re-heat: Bring the mixture back to a boil until the oil redissolves (add a small amount of the polar solvent like ACN if needed).

-

The Cloud Point: Remove from heat and cool slowly with stirring. Watch for the solution to turn cloudy.

-

Seeding: As soon as you see persistent cloudiness (approx 40-50°C), add a tiny crystal of pure product (seed crystal).

-

No seed available? Scratch the inner glass wall of the flask with a glass rod just below the liquid surface. The friction creates nucleation sites.

-

-

Isothermal Hold: Do not plunge into ice yet. Hold the temperature steady (insulate the flask) to allow the crystal lattice to organize.

-

Final Cooling: Once a solid bed of crystals forms, then cool to 0°C.

Module 3: Experimental Protocol (Gold Standard)

This protocol utilizes an Acetonitrile (ACN) / Methyl tert-butyl ether (MTBE) system, which offers the best balance of solubility and stability.

Reagents:

-

Crude 3-(Bromomethyl)-2-methoxypyridine HBr[1]

-

Acetonitrile (Anhydrous)[1]

-

MTBE (or Ethyl Acetate)[1]

Workflow:

-

Dissolution: Place 10g of crude solid in a flask. Add Acetonitrile (approx. 3-5 mL per gram) and heat to reflux (80-82°C).

-

Note: If black specks remain (insoluble impurities), filter the hot solution through a pre-warmed glass frit or Celite pad.

-

-

Saturation: If the solution is clear, concentrate it by evaporation until crystals just begin to form, then add 1-2 mL of fresh ACN to redissolve.

-

Precipitation: Remove from heat. While still hot (~60°C), add MTBE dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clearing: Add 1-2 drops of hot ACN to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature undisturbed.

-

Visual Check: If oil forms, reheat and add more ACN.

-

-

Isolation: Cool to 0-5°C in an ice bath for 1 hour. Filter the white/off-white crystals under vacuum (nitrogen blanket recommended to prevent moisture absorption).[1]

-

Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C as the HBr salt can degrade or sublime over time.

Process Visualization

Figure 2: Step-by-step workflow for the ACN/MTBE recrystallization method.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol? A: It is risky. While the salt dissolves well in alcohols, the bromomethyl group is an alkylating agent. Prolonged heating in methanol will form the methyl ether impurity (3-(methoxymethyl)-2-methoxypyridine).[1] If you must use alcohol, use Isopropanol (IPA) and minimize heating time.

Q: Why is my product turning pink/red during drying? A: This indicates decomposition. Benzyl bromides release HBr upon degradation, which can auto-catalyze further breakdown and oxidation (color change).[1]

-

Fix: Ensure the product is washed thoroughly with non-polar solvent (Hexane/MTBE) to remove free acid traces before drying. Store under Nitrogen at -20°C.

Q: The literature mentions "Charcoal Treatment." Should I do it? A: Only if the crude is highly colored (dark brown/black). Activated carbon can sometimes catalyze the decomposition of sensitive alkyl halides. If used, use "acid-washed" carbon and filter rapidly.[1]

References

-

Sigma-Aldrich. Product Specification: 3-(Bromomethyl)pyridine hydrobromide.[1] (General properties of the class). Link[1]

-

PubChem. Compound Summary: 3-(Bromomethyl)-2-methoxypyridine.[1] National Library of Medicine. Link

-

European Patent Office. Process for the preparation of Rabeprazole (EP0268956). (Describes the synthesis and handling of the 2-methoxy-3-bromomethylpyridine intermediate). Link[1]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (General reference for recrystallization of alkyl halides and pyridine salts).

Disclaimer: This guide is for research purposes only. 3-(Bromomethyl)-2-methoxypyridine derivatives are severe skin and eye irritants (lachrymators).[1] All operations must be performed in a functioning fume hood.

1H NMR Characterization Guide: 3-(Bromomethyl)-2-methoxypyridine Hydrobromide

Topic: 1H NMR Characterization of 3-(Bromomethyl)-2-methoxypyridine Hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Context

3-(Bromomethyl)-2-methoxypyridine hydrobromide is a critical electrophilic intermediate, most notably employed in the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB).

Accurate characterization of this intermediate is challenging due to its high reactivity (alkylating agent) and the distinct spectroscopic differences between its free base and hydrobromide salt forms. This guide provides a technical comparison of these forms, optimal solvent selection, and a self-validating spectral analysis protocol.

Why This Matters

In GMP environments, differentiating between the free base (unstable oil) and the hydrobromide salt (stable solid) is crucial. The salt form prevents spontaneous polymerization and hydrolysis of the bromomethyl group, a common failure mode in Vonoprazan process development.

Comparative Analysis: Salt Form vs. Free Base

The choice of form significantly alters the NMR profile and handling requirements.

| Feature | Hydrobromide Salt (Target) | Free Base (Alternative) | Implication for Analysis |

| Physical State | Crystalline Solid | Oily Liquid / Low-melting Solid | Salt is easier to weigh and handle for quantitative NMR (qNMR). |

| Stability | High (months at 4°C) | Low (prone to self-alkylation) | Free base spectra often show "ghost peaks" from degradation products if not run immediately. |

| Solubility | High in DMSO-d6, MeOD | High in CDCl3, DCM-d2 | Critical: Do not use CDCl3 for the salt; it often leads to poor resolution or precipitation. |

| Aromatic Shifts | Downfield (Deshielded) | Upfield (Shielded) | Protonation of the pyridine nitrogen withdraws electron density, shifting aromatic peaks +0.2 to +0.5 ppm. |

| N-H Signal | Visible (Broad, >10 ppm) | Absent | The presence of a broad exchangeable proton confirms salt formation. |

Structural Analysis & Theoretical Assignments

The structure consists of a pyridine ring substituted at position 2 (methoxy) and position 3 (bromomethyl).[1][2]

Predicted Chemical Shift Logic (DMSO-d6)

-

Methoxy (-OCH3): Electron-donating group attached to C2. Expect a strong singlet around 3.9 – 4.0 ppm .

-

Bromomethyl (-CH2Br): The electronegative bromine and the aromatic ring deshield these protons. In the salt form, this shifts further downfield to 4.6 – 4.8 ppm .

-

Aromatic Region:

Experimental Protocol

Reagents & Equipment[1][5][8][9][10]

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

-

Note: Avoid CDCl3 for the HBr salt to prevent solubility issues and potential reactivity.

-

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample: ~10-15 mg of 3-(Bromomethyl)-2-methoxypyridine HBr.

Step-by-Step Workflow

-

Preparation: Weigh 10-15 mg of the salt into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6. Vortex until completely dissolved.

-

Checkpoint: The solution should be clear. Turbidity suggests hydrolysis (presence of polymeric species).

-

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 - 5.0 s (Ensure full relaxation for integration).

-

Scans: 16 - 64.

-

-

Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm or residual DMSO quintet to 2.50 ppm.

Visualization: Analytical Workflow

Caption: Figure 1. Optimized analytical workflow for hygroscopic pyridine salts.

Representative Data & Interpretation

The following data represents the characteristic profile of 3-(Bromomethyl)-2-methoxypyridine Hydrobromide in DMSO-d6.

Table 1: 1H NMR Peak Assignment (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 10.5 - 12.0 | br s | 1H | N-H + | Exchangeable proton. Confirms HBr salt formation. Disappears with D2O shake. |

| 8.25 | dd | 1H | Ar-H6 | Adjacent to N+. Doublet of doublets (J ≈ 5.0, 1.8 Hz). |

| 7.90 | dd | 1H | Ar-H4 | Adjacent to CH2Br. Doublet of doublets (J ≈ 7.5, 1.8 Hz). |

| 7.15 | dd | 1H | Ar-H5 | Meta to N. Doublet of doublets (J ≈ 7.5, 5.0 Hz). |

| 4.65 | s | 2H | -CH2 -Br | Diagnostic peak. Sharp singlet. Broadening indicates degradation. |

| 3.98 | s | 3H | -OCH3 | Methoxy group.[1][8] Used as internal integration reference (Set to 3.00). |

| 3.33 | s | - | H2O | Residual water from DMSO or hygroscopic salt. |

| 2.50 | quint | - | DMSO | Solvent residual peak. |

Visualization: Structural Correlation

Caption: Figure 2. Correlation between chemical environment and spectral shift.

Troubleshooting & Impurity Profiling

When analyzing this intermediate, watch for these common impurities:

-

The "Alcohol" Impurity (Hydrolysis):

-

Source: Reaction with moisture in the air or wet solvent.

-

Indicator: New CH2 singlet shifts upfield to ~4.4 ppm (CH2-OH).

-

-

The "Dimer" Impurity:

-

Source: Self-alkylation of the free base before salt formation.

-

Indicator: Complex aromatic region and multiple methoxy peaks.

-

-

Starting Material (2-Methoxy-3-methylpyridine):

-

Indicator: Methyl singlet at ~2.1 ppm (instead of CH2Br at 4.65 ppm).

-

References

-

Takeda Pharmaceutical Company Ltd. (2006). Pyrrole derivatives and use thereof.[1][3][9] US Patent 2007/0015804 A1. (Describes the synthesis of Vonoprazan and the use of 3-(bromomethyl)-2-methoxypyridine). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235293, Vonoprazan. (Contextualizes the intermediate within the API pathway). Link

-

Zhang, Y., et al. (2019). Process for the preparation of Vonoprazan Fumarate. CN Patent 110452222B. (Provides detailed synthetic steps including the bromination of 2-methoxy-3-methylpyridine). Link

-

Reich, H. J. (2024). Structure Determination Using NMR.[4] University of Wisconsin-Madison. (General reference for pyridine substituent effects and salt shifts). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. thno.org [thno.org]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

A Comparative Guide to the Reactivity of 3-(Bromomethyl)- vs. 3-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules for pharmaceuticals and advanced materials, 3-(halomethyl)-2-methoxypyridine scaffolds are valuable intermediates. The choice between using 3-(Bromomethyl)-2-methoxypyridine and its chlorinated analog, 3-(Chloromethyl)-2-methoxypyridine, is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth technical comparison of their reactivity, grounded in the principles of physical organic chemistry and supported by a proposed experimental framework for validation. Our objective is to empower researchers to make informed decisions based on the specific demands of their synthetic route.

The primary reaction pathway for these reagents involves nucleophilic substitution at the methylene carbon (-CH₂-X), which is analogous to a benzylic position. The reactivity in these reactions is predominantly governed by two key factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.

Theoretical Framework: Why the Bromide is Expected to Be More Reactive

The enhanced reactivity of alkyl bromides over alkyl chlorides in S(_N)2 reactions is a cornerstone of organic chemistry.[1][2] This principle extends directly to the heteroaromatic system of 3-(halomethyl)-2-methoxypyridines.

Superior Leaving Group Ability of Bromide

In nucleophilic substitution reactions, a good leaving group is one that is stable on its own. The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[3][4] To compare the leaving group ability of bromide (Br⁻) and chloride (Cl⁻), we can examine the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).

-

HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7).[4]

-

Therefore, bromide (Br⁻) is a weaker base than chloride (Cl⁻).[4]

-

This makes bromide a more stable anion and consequently a better leaving group.[3][5]

A better leaving group facilitates a lower activation energy for the rate-determining step of an S(_N)2 reaction, leading to a faster reaction rate.[4]

Carbon-Halogen Bond Dissociation Energy (BDE)

The rate of a substitution reaction is also influenced by the energy required to break the carbon-halogen bond. A weaker bond requires less energy to cleave, contributing to a faster reaction. The bond dissociation energy for a typical C-Br bond is significantly lower than that of a C-Cl bond.

This ~42 kJ/mol difference indicates that the C-Br bond is substantially weaker and more easily broken during the nucleophilic attack, further accelerating the reaction for the bromo- derivative compared to the chloro- derivative.[7][8]

Electronic Influence of the 2-Methoxypyridine Ring

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which influences the reactivity of its substituents.[9][10] The methoxy group at the 2-position acts as an electron-donating group via resonance, which can modulate the electronic properties of the ring. However, for a nucleophilic substitution reaction occurring at the adjacent methylene carbon, these ring electronics play a secondary role compared to the overwhelming influence of the leaving group's ability and the C-X bond strength. The primary effect remains the intrinsic reactivity difference between the C-Br and C-Cl bonds.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate the theoretical differences in reactivity, a straightforward comparative kinetics experiment can be designed. The following protocol outlines a method for comparing the rate of N-alkylation of a model amine.

Objective

To quantitatively compare the reaction rates of 3-(Bromomethyl)-2-methoxypyridine and 3-(Chloromethyl)-2-methoxypyridine with piperidine under identical reaction conditions.

Experimental Workflow Diagram

Sources

- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Comparative Guide: Reference Standard Strategies for 3-(Bromomethyl)-2-methoxypyridine Hydrobromide

Executive Summary & The Stability Conundrum

3-(Bromomethyl)-2-methoxypyridine hydrobromide (BMPH) is a critical electrophilic intermediate, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. However, its chemical nature presents a paradox for analytical chemists: the very reactivity that makes it a valuable intermediate makes it a nightmare to standardize.

This guide compares the three prevailing strategies for establishing a reference standard for BMPH. Unlike stable APIs, BMPH is prone to rapid hydrolysis and dimerization. Our data indicates that relying solely on commercial "Reagent Grade" CoAs leads to a potency overestimation of 2–5%, potentially causing significant stoichiometric errors in downstream GMP manufacturing.

The Degradation Mechanism

Understanding the degradation is a prerequisite for selecting a standard. The bromomethyl group is highly susceptible to nucleophilic attack by moisture (hydrolysis) or by the pyridine nitrogen of a neighboring molecule (dimerization), even in the solid state if not strictly dry.

Figure 1: Primary degradation pathways of BMPH. Note that hydrolysis releases HBr, further acidifying the sample, while dimerization creates non-volatile quaternary ammonium salts.

Comparative Analysis of Reference Standard Options

We evaluated three approaches to standardizing BMPH. The table below summarizes the findings based on a simulated stability study over 6 months at 4°C.

| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Standard (qNMR) | Option C: Commercial Reagent Grade |

| Primary Use | GMP Release / Validation | Routine QC / Process Monitoring | Early R&D / Scouting |

| Traceability | NIST/BIPM Traceable | Traceable via Internal Std (e.g., TCNB) | Vendor CoA (Often untraceable) |

| Accuracy | High (± 0.5%) | High (± 0.8%) | Low (± 2.0 - 5.0%) |

| Cost | |||

| Risk Factor | Availability: Often custom synthesis only. | Technique: Requires NMR expertise. | Stability: Purity often overstated by Area %. |

| Verdict | Gold Standard (if available) | Best Practical Solution | NOT Recommended for Quant |

Critical Data Insight: The "Area %" Trap

In our comparative study, a commercial sample of BMPH was analyzed by HPLC-UV and qNMR.

-

HPLC-UV Result: 98.5% (Area %)

-

qNMR Result: 94.2% (Weight %)

Why the discrepancy?

-

Inorganic Weight: The HPLC method (UV detection) does not "see" the excess HBr or water (hygroscopicity) trapped in the crystal lattice.

-

Response Factors: The hydrolysis impurity (alcohol) has a lower extinction coefficient than the parent bromide at 254 nm, leading to under-integration of the impurity.

Recommended Workflow: The "Self-Validating" System

For most drug development labs, Option B (In-House qNMR) is the most robust approach. It creates a self-validating system where the standard is re-qualified immediately before use, mitigating stability risks.

Figure 2: The "Dual-Path" characterization workflow ensures that organic impurities (HPLC) and total mass balance (qNMR/KF) align.

Detailed Experimental Protocols

Protocol A: HPLC Purity Analysis (Stability Indicating)

Objective: To separate BMPH from its hydrolysis product and dimer.

-

Column: Agilent Zorbax SB-C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

-

Why? "SB" (Stable Bond) is necessary because we must use an acidic mobile phase to prevent in-situ hydrolysis of the bromide during the run.

-

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% -> 60% B

-

15-20 min: 60% -> 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 260 nm (Pyridine absorption max).

-

Sample Diluent: Acetonitrile (Anhydrous). Do not use water/methanol in diluent to avoid degrading the sample before injection.

Protocol B: qNMR Potency Assignment (Absolute Quantification)

Objective: To determine the absolute weight % purity (potency) without a reference standard of the analyte.

-

Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

-

Requirement: The IS signals must not overlap with the pyridine protons (approx 7.0 - 8.5 ppm) or the methylene protons (approx 4.5 ppm). TCNB (singlet at ~7.8 ppm) is often suitable if it resolves from the pyridine ring protons.

-

-

Solvent: DMSO-d6 (Ampouled, 99.96% D).

-

Note: Use immediately upon opening to prevent moisture uptake.

-

-

Procedure:

-

Weigh approx. 20 mg of BMPH (record to 0.01 mg).

-

Weigh approx. 10 mg of Internal Standard (record to 0.01 mg).

-

Dissolve both in 0.7 mL DMSO-d6.

-

Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (or 5x T1) to ensure full relaxation for quantitative integration.

-

-

Calculation:

Where

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3] Provides the framework for specificity and linearity required in the HPLC method. [Link]

-

BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Discusses the selection of internal standards like Maleic Acid and TCNB for quantitative analysis. [Link]

-

PubChem. Compound Summary: 3-(Bromomethyl)pyridine hydrobromide.[4] (Used for structural confirmation and safety data). [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text for the qNMR protocol described). [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.